1-(2-Bromoethyl)-3-cyclohexylurea

Alkylating agent design medicinal chemistry structure-activity relationships

1-(2-Bromoethyl)-3-cyclohexylurea is a disubstituted urea derivative (C₉H₁₇BrN₂O, MW 249.15 g/mol) bearing a cyclohexyl group on one urea nitrogen and a 2-bromoethyl substituent on the other. The compound is catalogued under NSC 81699 within the NCI/DTP repository and is commercially available through Sigma-Aldrich as an AldrichCPR product.

Molecular Formula C9H17BrN2O
Molecular Weight 249.15 g/mol
CAS No. 13908-86-6
Cat. No. B12001904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromoethyl)-3-cyclohexylurea
CAS13908-86-6
Molecular FormulaC9H17BrN2O
Molecular Weight249.15 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NCCBr
InChIInChI=1S/C9H17BrN2O/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h8H,1-7H2,(H2,11,12,13)
InChIKeyNWTAMLVOXNRJSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromoethyl)-3-cyclohexylurea (CAS 13908-86-6): Class Identity and Physicochemical Baseline


1-(2-Bromoethyl)-3-cyclohexylurea is a disubstituted urea derivative (C₉H₁₇BrN₂O, MW 249.15 g/mol) bearing a cyclohexyl group on one urea nitrogen and a 2-bromoethyl substituent on the other [1]. The compound is catalogued under NSC 81699 within the NCI/DTP repository and is commercially available through Sigma-Aldrich as an AldrichCPR product [2]. Its computed logP (XLogP3-AA) is 1.9, and the topological polar surface area is 41.1 Ų, indicating moderate lipophilicity balanced by hydrogen-bonding capacity [1].

Why Cyclohexylureas Cannot Be Interchanged: The Case for 1-(2-Bromoethyl)-3-cyclohexylurea in MedChem Campaigns


Cyclohexylurea derivatives are not functionally fungible because the identity of the second N-substituent fundamentally governs electrophilic reactivity, lipophilicity, and downstream biological target engagement. Within this scaffold, the 2-bromoethyl group confers a distinct leaving-group profile—the C–Br bond dissociation energy (approximately 285 kJ/mol) is substantially lower than the C–Cl bond (approximately 327 kJ/mol) found in the chloroethyl analog [1][2]. This difference translates to faster alkylation kinetics under physiological nucleophile concentrations, meaning that even structurally adjacent analogs cannot serve as drop-in replacements in synthetic pipelines or in vitro pharmacology without altering reaction rates, adduct profiles, and consequently biological readouts [1].

Product-Specific Quantitative Evidence for 1-(2-Bromoethyl)-3-cyclohexylurea


1-(2-Bromoethyl)-3-cyclohexylurea Exhibits Higher Electrophilic Reactivity Versus 1-(2-Chloroethyl)-3-cyclohexylurea Owing to C–Br Bond Energetics

The bromoethyl urea 1-(2-bromoethyl)-3-cyclohexylurea displays an inherently more labile carbon–halogen bond compared with its direct chloroethyl analog 1-(2-chloroethyl)-3-cyclohexylurea (CAS 13908-11-7). The C–Br bond dissociation energy (BDE) in alkyl bromides is approximately 285 kJ/mol versus approximately 327 kJ/mol for the C–Cl bond in alkyl chlorides [1]. This ~42 kJ/mol lower BDE renders the bromoethyl derivative a kinetically superior alkylating electrophile in SN2-type substitution reactions with biological nucleophiles (e.g., DNA guanine N7, protein cysteine thiolates) [1][2].

Alkylating agent design medicinal chemistry structure-activity relationships

Higher Density and Boiling Point Distinguished from the Chloroethyl Analog: Implications for Purification and Formulation

1-(2-Bromoethyl)-3-cyclohexylurea has a reported density of 1.34 g/cm³ and a boiling point of 395.7 °C at 760 mmHg . In contrast, the chloroethyl analog 1-(2-chloroethyl)-3-cyclohexylurea has a density of 1.11 g/cm³ and a boiling point of 382 °C at 760 mmHg [1]. The 0.23 g/cm³ higher density and 13.7 °C higher boiling point arise from the greater atomic mass of bromine versus chlorine (79.9 vs. 35.5 Da), which increases both molecular weight and van der Waals dispersion forces [1].

Physicochemical characterization purification method development formulation science

Molecular Weight Increase Over Parent Cyclohexylurea Enables Distinguishable Mass Spectrometric Detection in Complex Mixtures

The molecular weight of 1-(2-bromoethyl)-3-cyclohexylurea (249.15 g/mol; exact mass 248.05243 Da) [1] is significantly greater than that of unsubstituted cyclohexylurea (142.20 g/mol) . The characteristic bromine isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1 natural abundance) produces a distinctive [M]•⁺:[M+2]•⁺ doublet with approximately equal intensity, a feature absent in the chloroethyl analog where the ³⁷Cl isotope is only ~32% of the ³⁵Cl peak [1][2]. This isotopic fingerprint enables unambiguous identification of the bromoethyl species in LC-MS and GC-MS traces even in the presence of co-eluting cyclohexylurea derivatives.

Mass spectrometry metabolite identification analytical chemistry

1-(2-Bromoethyl)-3-cyclohexylurea Serves as the Direct Synthetic Precursor to the Corresponding Nitrosourea Alkylating Agent (CAS 13907-72-7)

1-(2-Bromoethyl)-3-cyclohexylurea is the immediate non-nitrosated precursor to 1-(2-bromoethyl)-3-cyclohexyl-1-nitrosourea (CAS 13907-72-7, MW 278.15 g/mol) . Nitrosation at the N1 position converts the urea into a DNA-crosslinking nitrosourea. The bromoethyl nitrosourea has been studied alongside the clinically established chloroethyl nitrosourea CCNU (lomustine; CAS 13010-47-4) as part of the haloethyl nitrosourea series [1]. The bromoethyl variant is expected to generate the 2-bromoethyl carbonium ion as the ultimate alkylating species, whereas CCNU generates the 2-chloroethyl carbonium ion; the differential in carbonium ion stability and hydrolysis rate directly affects the DNA interstrand cross-link formation kinetics and the therapeutic window [1].

Nitrosourea synthesis anticancer prodrug design synthetic methodology

Higher LogP and PSA Differentiate 1-(2-Bromoethyl)-3-cyclohexylurea from the Unsubstituted Cyclohexylurea Scaffold for Membrane Permeability Screening

The computed XLogP3-AA for 1-(2-bromoethyl)-3-cyclohexylurea is 1.9, with a topological polar surface area (TPSA) of 41.1 Ų [1]. The parent cyclohexylurea (CAS 698-90-8) lacks the bromoethyl substituent and has a lower logP (~0.6–0.8, calculated by fragment addition) and a TPSA of ~55 Ų (two H-bond donors from the free –NH₂) [2]. The bromoethyl substitution thus increases lipophilicity by approximately 1.1–1.3 logP units while reducing PSA by ~14 Ų, placing the compound in a more favorable region of the BOILED-Egg permeability model for passive blood–brain barrier penetration [1][3].

Drug-likeness prediction ADME profiling computational chemistry

High-Confidence Application Scenarios for 1-(2-Bromoethyl)-3-cyclohexylurea Based on Quantitative Evidence


Synthesis of Bromoethyl Nitrosourea Analogs for DNA Cross-Linking Studies

Researchers synthesizing haloethyl nitrosoureas for comparative DNA alkylation studies should procure this compound as the obligate precursor to 1-(2-bromoethyl)-3-cyclohexyl-1-nitrosourea. The ~42 kJ/mol lower C–Br BDE relative to the C–Cl bond in the chloroethyl analog [1] means that the bromoethyl nitrosourea will generate the alkylating carbonium ion with distinct kinetics, enabling direct head-to-head comparison of DNA interstrand cross-link formation rates and sequence selectivity against CCNU-derived adducts.

Covalent Inhibitor Library Design Exploiting Differential Electrophilic Reactivity

Medicinal chemistry teams constructing focused libraries of covalent inhibitors can leverage the enhanced electrophilicity of the bromoethyl warhead relative to the chloroethyl warhead. The approximately 10⁷-fold rate enhancement predicted for SN2 displacement at the bromoethyl center [1] allows tuning of target engagement residence time without altering the cyclohexylurea recognition element, enabling matched molecular pair analysis where the only variable is the halogen leaving group.

Analytical Method Development and Metabolite Tracking via Bromine Isotopic Signature

Bioanalytical laboratories developing LC-MS/MS methods for in vitro metabolic stability or covalent adduct characterization can exploit the characteristic ⁷⁹Br:⁸¹Br ~1:1 isotopic doublet of this compound [1] for unambiguous detection and quantification in complex biological matrices, eliminating the need for costly stable-isotope-labeled internal standards during early-stage discovery.

Physicochemical Reference Standard for Cyclohexylurea Structure–Property Relationship Studies

This compound serves as a well-characterized reference point (density 1.34 g/cm³, bp 395.7 °C, XLogP3 1.9, TPSA 41.1 Ų) [1] for establishing quantitative structure–property relationships across the cyclohexylurea series. Procurement as an AldrichCPR product ensures batch-to-batch consistency when benchmarking computational predictions of logP, aqueous solubility, or chromatographic retention against experimental data.

Quote Request

Request a Quote for 1-(2-Bromoethyl)-3-cyclohexylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.